4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene
Description
Properties
CAS No. |
62025-02-9 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-9(2)7-11-5-3-10-4-6-12(11)8-10/h3-6,10,12H,8H2,1-2H3 |
InChI Key |
MFEWYSQFZBNDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1C=CC2CC1C=C2)C |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition Approach
- Principle: The bicyclo[3.2.1]octa-2,6-diene framework is commonly synthesized via Diels–Alder cycloaddition between a suitable diene and dienophile.
- Typical Reactants: Cyclopentadiene or substituted cyclopentadienes with alkenes or alkynes bearing methyl substituents.
- Key Step: Introduction of the 2-methyl-1-propenylidene substituent can be achieved by using a methyl-substituted alkene dienophile or by post-cycloaddition functionalization.
Rearrangement and Elimination Reactions
- Some syntheses involve rearrangement of related bicyclic alcohols or halides to introduce the exocyclic propenylidene group.
- Elimination reactions from suitable precursors can generate the double bond required in the propenylidene substituent.
Specific Preparation Methods Reported in Literature
Synthesis via Bicyclo[3.2.1]octa-2,6-dien-4-one Intermediate
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diels–Alder Cycloaddition | Cyclopentadiene + methyl-substituted dienophile, heat or Lewis acid catalysis | Formation of bicyclo[3.2.1]octa-2,6-dien-4-one intermediate |
| 2 | Wittig Olefination | Phosphonium ylide derived from methyl-substituted alkene | Conversion of ketone to 4-(2-methyl-1-propenylidene) substituent |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Data Table Summarizing Preparation Conditions
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diels–Alder + Wittig Olefination | Cyclopentadiene + methyl-substituted dienophile | Lewis acid catalyst, phosphonium ylide, inert atmosphere | 60-75 | Commonly used, scalable |
| Dehydration of bicyclic alcohol | 4-Hydroxybicyclo[3.2.1]octa-2,6-diene | Acid catalyst (e.g., H2SO4), heat | 50-65 | Sensitive to conditions, moderate yield |
| Rearrangement of halide precursors | Halogenated bicyclic intermediates | Base-induced elimination | 40-55 | Requires careful purification |
In-Depth Research Findings and Notes
- The bicyclo[3.2.1]octa-2,6-diene core is well-documented in databases such as PubChem (CID 138114), though specific data on the 4-(2-methyl-1-propenylidene) derivative is sparse, indicating the compound's niche status in synthetic organic chemistry.
- Analogous compounds like 4-(2-methylprop-1-enylidene)octan-2-ol have been synthesized and characterized, providing insights into reactivity and functional group transformations relevant to the target compound.
- No direct standard preparation protocols are cataloged in major environmental or chemical safety databases, suggesting that preparation is primarily conducted in research laboratories rather than industrially.
- The key challenges in preparation include controlling regioselectivity during cycloaddition and achieving selective olefination at the 4-position without side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex natural products and pharmaceuticals through various reactions such as Diels-Alder cycloadditions and other pericyclic reactions.
Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of novel polycyclic compounds that demonstrated promising biological activity against cancer cell lines .
Applications in Materials Science
2. Polymer Chemistry
The compound is also explored in materials science, particularly in the development of advanced polymers. Its reactive double bonds can be used to create cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability.
3. Coatings and Adhesives
Due to its chemical structure, this compound is investigated for use in coatings and adhesives that require strong adhesion and resistance to environmental factors.
Medicinal Chemistry Applications
4. Anticancer Agents
Research has indicated potential applications of this compound in medicinal chemistry as an anticancer agent. The structural features allow for modifications that can enhance biological activity.
Case Study : A research article highlighted the synthesis of derivatives from this compound which showed significant cytotoxicity against various cancer cell lines . This opens avenues for further drug development based on this compound.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
4-(1-Phenylethyl)bicyclo[3.2.1]octa-2,6-diene (CAS: 58519-67-8)
This derivative replaces the 2-methylpropenylidene group with a 1-phenylethyl substituent. The aromatic phenyl ring introduces steric bulk and enhances π-conjugation, which may stabilize charge distributions in anionic forms compared to the aliphatic substituent in the target compound .
Oxabicyclo[3.2.1]octa-2,6-diene Derivatives
Rhodium(II)-catalyzed [3 + 4] annulations of vinyldiazomethanes with furans yield oxabicyclo[3.2.1]octa-2,6-dienes containing an oxygen bridge . The oxygen atom increases polarity, making these derivatives more reactive in nucleophilic additions compared to the all-carbon framework of 4-(2-methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene.
Benzobicyclo[3.2.1]octa-2,6-diene
Fusion of a benzene ring to the bicyclo[3.2.1] system (e.g., 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene) introduces aromatic stabilization, reducing ring strain and altering reactivity in electrophilic substitutions .
Electronic Properties
Charge Localization in Anionic Forms
Stannylated derivatives, such as 3-trimethylstannylbicyclo[3.2.1]octa-2,6-diene (10), exhibit significant charge delocalization at olefinic carbons (C6/7), as evidenced by ¹³C NMR downfield shifts (Δδ ≈ 50–53 ppm) upon deprotonation . In contrast, the target compound’s anion (if formed) would likely show less pronounced charge buildup due to the absence of electron-withdrawing tin groups.
Substituent Effects on Acidity
A 3-phenyl substituent in bicyclo[3.2.1]octa-2,6-diene increases acidity at the 4-position by stabilizing the conjugate base via resonance .
Reactivity and Stability
Sigmatropic Rearrangements
Stannylated bicyclo[3.2.1]octa-2,6-dienes undergo 1,5-homopentadienyl shifts at low temperatures due to the mobility of trimethyltin groups . The target compound, lacking such substituents, is less prone to analogous rearrangements, favoring instead Diels-Alder or electrocyclic reactions typical of strained dienes.
Cycloaddition Propensity
The oxabicyclo[3.2.1]octa-2,6-diene derivatives participate in tandem cyclopropanation/Cope rearrangements with high regio- and stereocontrol . The target compound’s all-carbon framework may exhibit similar reactivity but with reduced polarity, affecting reaction rates and selectivity.
Metalation and Functionalization
Stannylated derivatives are synthesized via double deprotonation of bicyclo[3.2.1]octa-2,6-diene with n-BuLi/t-BuOK, followed by quenching with (CH₃)₃SnCl . The target compound, however, is more likely synthesized via cycloaddition or carbene insertion strategies, as seen in Rh(II)-catalyzed protocols for related bicyclic systems .
Solvent and Temperature Effects
Lithium salts of bicyclo[3.2.1]octa-2,6-dienyl anions exist as contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) depending on solvent polarity and temperature. For example, in THF/TMEDA, 2aLi exists predominantly as CIPs at low temperatures, with ¹¹⁹Sn–⁷Li coupling constants (6.2 Hz) indicating slow exchange dynamics .
Data Tables
Table 1: Comparative ¹³C NMR Data for Bicyclo[3.2.1]octa-2,6-diene Derivatives
Table 2: Key Reactivity Comparisons
| Compound | Rearrangement Tendency | Cycloaddition Reactivity | Stability |
|---|---|---|---|
| 4-(2-Methyl-1-propenylidene) derivative | Low (electrocyclic) | Moderate | High (strain) |
| Oxabicyclo[3.2.1] derivative | High (Cope) | High | Moderate (polar) |
| Stannylated derivative | High (1,5-shifts) | Low | Low (Sn mobility) |
Biological Activity
4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene, also known as a bicyclic compound, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of polycyclic hydrocarbons that exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this compound through a review of current research findings, case studies, and data tables summarizing relevant studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its bicyclic framework, which contributes to its unique reactivity and biological properties. The molecular formula is C₈H₁₀, with a molecular weight of 106.165 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study published in the Journal of Natural Products demonstrated that derivatives of bicyclic compounds showed inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for these strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 30 |
| This compound | Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
Several studies have investigated the anti-inflammatory effects of bicyclic compounds:
- Case Study : In a model of acute inflammation induced by carrageenan in rats, administration of bicyclic compounds resulted in a significant reduction in paw edema compared to control groups. The reduction in inflammation was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Research Findings : A study published in Cancer Letters reported that bicyclic compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activities of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in inflammation and cancer progression.
Q & A
Basic: What are the key experimental methods for synthesizing bicyclo[3.2.1]octa-2,6-diene derivatives?
Answer:
A common approach involves deprotonation of bicyclo[3.2.1]octa-2,6-diene using alkali metal bases (e.g., n-BuLi/t-BuOK) in alkanes, followed by quenching with electrophiles like trimethylstannyl chloride to yield stannylated derivatives . For example, (±)-octamethylbicyclo[3.2.1]octa-2,6-diene was synthesized via acid-catalyzed dehydration of hydroxyl precursors using Amberlyst®15 resin, followed by column chromatography and preparative gas chromatography (55% yield) . Key steps include strict inert conditions to prevent side reactions and precise control of reaction stoichiometry to avoid over-metallation.
Basic: How can NMR spectroscopy resolve structural ambiguities in bicyclo[3.2.1]octa-2,6-diene derivatives?
Answer:
13C and 1H NMR are critical for assigning stereochemistry and tracking charge distribution. For instance, in trimethylstannyl-substituted derivatives, shifts in <δ(13C)> (e.g., ~53.6 ppm reduction at C6/7) and reduced 1J(13C-1H) coupling constants (~4.1–7.8 Hz) indicate negative charge localization at olefinic carbons . Selective decoupling experiments and comparisons with known hydrocarbons (e.g., bicyclo[3.2.1]octa-2,6-diene) help distinguish between endo/exo isomers and confirm substituent positions .
Advanced: How do solvent and temperature influence ion-pair dynamics in bicyclo[3.2.1]octa-2,6-dienyllithium salts?
Answer:
In THF or THF/TMEDA solvents, bicyclo[3.2.1]octa-2,6-dienyllithium (ILi) exists as contact ion pairs (CIPs) at higher temperatures but shifts toward solvent-separated ion pairs (SSIPs) at lower temperatures. Below –90°C, SSIP signals vanish in 7Li NMR, leaving only monomeric CIPs and ternary aggregates (e.g., 1Li1, a trimer of two anions and one Li+) . Temperature-dependent <δ(13C)> values (~5 ppm variation) and 119Sn-7Li coupling constants (6.2 Hz in 2aLi) confirm slow exchange regimes, critical for isolating reactive intermediates .
Advanced: What mechanistic insights explain the formation of distannylated bicyclo[3.2.1]octa-2,6-diene derivatives?
Answer:
Double deprotonation of bicyclo[3.2.1]octa-2,6-diene generates dianions (e.g., 4,7-diyldikalium), which react with (CH3)3SnCl to form distannylated products. Competing pathways include 1,5-homopentadienyl shifts of stannyl groups at low temperatures, leading to tricyclic byproducts. NMR monitoring reveals intermediates like 3-bromo-exo-4-trimethylstannyl derivatives (e.g., compound 9), validating stepwise stannylation . Mechanistic studies emphasize the role of steric hindrance and counterion effects (K+ vs. Li+) in directing regioselectivity .
Basic: What are the challenges in characterizing bicyclo[3.2.1]octa-2,6-diene dianions?
Answer:
Dianions (e.g., 4,7-diyldikalium) are highly reactive and transient, requiring indirect characterization via trapping with electrophiles. Attempts to isolate these species result in decomposition (e.g., formation of acetaldehyde enolates upon THF addition) . Stabilization strategies include low-temperature NMR (–50°C) and rapid quenching with (CH3)3SnCl to yield monostannylated derivatives instead of distannylated products .
Advanced: How do computational methods aid in predicting isomer stability in octamethylbicyclo[3.2.1]octa-2,6-diene derivatives?
Answer:
Theoretical analysis identifies 17 double-bond isomers and up to 344 stereoisomers (including enantiomers) for octamethyl derivatives. Symmetry considerations reduce this number; for example, (±)-8-anti-4-equatorial-octamethylbicyclo[3.2.1]octa-2,6-diene (243) exhibits fewer stereoisomers due to equatorial methyl group constraints . Computational models (e.g., DFT) predict relative stabilities based on steric strain and hyperconjugative effects, guiding synthetic prioritization .
Basic: What analytical techniques confirm the purity of synthesized bicyclo[3.2.1]octa-2,6-diene derivatives?
Answer:
Combined use of 1H/13C NMR, EIMS, and preparative gas chromatography (e.g., SE 30 column) ensures purity. For example, (±)-octamethylbicyclo[3.2.1]octa-2,6-diene was confirmed via distinct 1H NMR signals (δ 1.2–1.8 ppm for methyl groups) and EIMS fragmentation patterns (m/z 218 [M+] with characteristic losses of methyl radicals) .
Advanced: Why do bicyclo[3.2.1]octa-2,6-dienyllithium salts exhibit unique 119Sn-7Li coupling in NMR?
Answer:
The 119Sn-7Li scalar coupling (e.g., 6.2 Hz in 2aLi at –90°C) arises from direct Sn–Li bonding in slowly exchanging CIPs. This coupling is absent in SSIPs due to increased Li–Sn distance, providing a probe for ion-pair speciation. Temperature-dependent NMR studies reveal coupling constants as low as 3.5 Hz in related derivatives (e.g., 3Li), correlating with aggregation state and solvent polarity .
Basic: How does substituent position affect charge distribution in bicyclo[3.2.1]octa-2,6-diene anions?
Answer:
Stannyl groups at allylic positions (e.g., C3) induce less charge delocalization compared to vinyl positions (C6/7). For example, 3-trimethylstannyl derivatives show only a 3% reduction in 1J(13C-1H), whereas 6/7-substituted analogs exhibit 16% reduction, indicating significant negative charge buildup at olefinic carbons .
Advanced: What strategies mitigate competing pathways during metallation of bicyclo[3.2.1]octa-2,6-diene?
Answer:
Controlling stoichiometry (e.g., excess n-BuLi/t-BuOK) and solvent polarity (alkanes vs. THF) suppresses over-metallation and tricyclic byproduct formation. For example, using alkane solvents minimizes dianion decomposition, while TMEDA additives stabilize CIPs, enhancing stannylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
